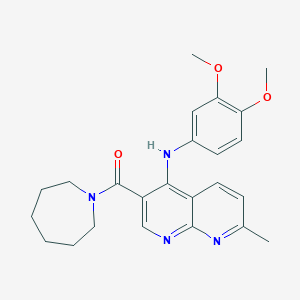

3-(azepan-1-ylcarbonyl)-N-(3,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function if it is commonly used in a particular field, such as medicine or materials science .

Synthesis Analysis

The synthesis of a compound refers to the process or processes used to create it. This can involve a variety of chemical reactions, and often requires specific conditions such as temperature, pressure, or the presence of a catalyst .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. This can be done using a variety of techniques, including X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that a compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity .Scientific Research Applications

Synthetic Methodologies

Research on similar compounds has focused on the development of new synthetic methodologies for creating complex molecular structures. For example, the enantioselective synthesis of secondary amines with switchable axial chirality has been explored, highlighting the importance of controlling stereochemistry in organic synthesis (Pira, Wallace, & Graham, 2009). This area of research is crucial for the development of novel pharmaceuticals and materials with specific optical properties.

Pharmaceuticals

In the realm of drug discovery, the synthesis and structure-activity relationships of compounds have been extensively studied. For instance, the creation of selective inhibitors for protein tyrosine kinases demonstrates the pharmaceutical applications of naphthyridine derivatives (Thompson et al., 2000). Such studies are vital for developing new treatments for diseases by targeting specific enzymes or receptors.

Material Science

The development of new materials, especially those with unique electronic or optical properties, is another area of interest. Azepanium ionic liquids, for example, have been synthesized for potential applications in green chemistry, showcasing the versatility of azepane derivatives in creating environmentally friendly solvents (Belhocine et al., 2011). Research in this field aims to find sustainable alternatives to traditional materials and processes.

Analytical Chemistry

In analytical chemistry, the focus is often on developing methods for detecting or quantifying specific substances. The use of ionic liquids for improving the separation and quantization of aromatic amines in products like hair dyes demonstrates the application of related compounds in enhancing analytical techniques (Lizier & Zanoni, 2012). Such advancements are crucial for ensuring the safety and quality of consumer products.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

azepan-1-yl-[4-(3,4-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3/c1-16-8-10-18-22(27-17-9-11-20(30-2)21(14-17)31-3)19(15-25-23(18)26-16)24(29)28-12-6-4-5-7-13-28/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPGPICTLOIZPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)OC)C(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azepane-1-carbonyl)-N-(3,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[4-[(5-cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B2779246.png)

![1-[3-(Difluoromethoxy)phenyl]-2-[(1-methylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B2779248.png)

![2-[[4-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]phenyl]-oxomethyl]imino-3,4-dimethyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B2779251.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide](/img/structure/B2779255.png)

![2-[(4-Fluorophenyl)methoxy]pyridine](/img/structure/B2779259.png)

![2-[(4-Fluorophenyl)sulfanyl]-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2779260.png)